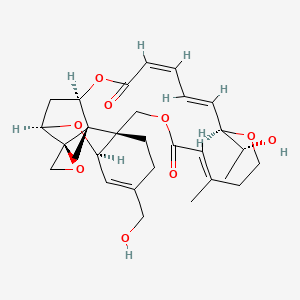

16-hydroxyroridin E

Description

16-Hydroxyroridin E is a macrocyclic trichothecene mycotoxin first isolated from the fungus Myrothecium roridum . Its structure was elucidated via spectral data, including NMR and mass spectrometry, revealing a hydroxyl group at the C-16 position and a unique absence of a methyl group at position 9 compared to most natural trichothecenes . Unlike other trichothecenes, this compound lacks the typical position 9 methyl group, a structural distinction that may influence its biological activity and metabolic pathways .

Properties

Molecular Formula |

C29H38O9 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

(1R,3R,8R,12E,17R,18E,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5-(hydroxymethyl)-13,25-dimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione |

InChI |

InChI=1S/C29H38O9/c1-18-9-11-34-21(19(2)31)6-4-5-7-25(32)38-22-14-24-29(17-36-29)27(22,3)28(16-35-26(33)12-18)10-8-20(15-30)13-23(28)37-24/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-,18-12+/t19-,21-,22-,23-,24-,27-,28-,29+/m1/s1 |

InChI Key |

DUKCZSLAWRKJBB-UYHWUTLMSA-N |

Isomeric SMILES |

C/C/1=C\C(=O)OC[C@]23CCC(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\[C@@H](OCC1)[C@@H](C)O)CO |

Canonical SMILES |

CC1=CC(=O)OCC23CCC(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1)C(C)O)CO |

Synonyms |

16-hydroxyroridin E |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Trichothecenes

Structural Features

The table below summarizes key structural and functional differences between 16-hydroxyroridin E and related trichothecenes:

Key Observations :

- C-16 Hydroxylation: Shared by this compound, 16-hydroxyverrucarin B, and 16-hydroxyroridin A, this modification is linked to altered cytotoxicity and metabolic stability. For example, 16-hydroxyroridin A shows improved stability compared to non-hydroxylated analogs .

- Activity Spectrum : While verrucarin A and roridin A exhibit broad cytotoxicity, this compound demonstrates selective activity against sarcoma cells, suggesting a unique therapeutic window .

Functional and Mechanistic Differences

Metabolic Detoxification

Most trichothecenes undergo detoxification via deacylation, deepoxidylation, or oxidation at C-12/C-13 . The C-16 hydroxylation in this compound may alter its metabolic pathway, enhancing its persistence in target tissues compared to verrucarin A or roridin A .

Toxicity Profile

Research Advancements and Challenges

- Structural Elucidation : Modern NMR techniques have resolved ambiguities in older literature, such as the absolute configuration of 16-hydroxyroridin A, enabling precise comparisons with this compound .

- Synthetic Accessibility : 16-Hydroxyverrucarin A was historically synthesized via selenium dioxide oxidation of verrucarin A, but microbial transformation (e.g., using Rhizopus arrhizus) offers a scalable alternative . Similar methods could be explored for this compound.

Q & A

Q. What methodologies are recommended for ecotoxicological studies of this compound?

- Methodological Answer : Aquatic toxicity tests using Daphnia magna or algal cultures evaluate environmental impact. Bioaccumulation potential is assessed via partition coefficients (log P) and bioconcentration factors (BCF). Field sampling (soil, water) paired with LC-MS quantitation monitors natural occurrence. Compare data to regulatory thresholds (e.g., EPA guidelines) for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.